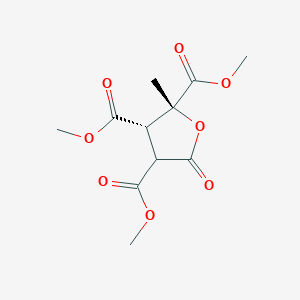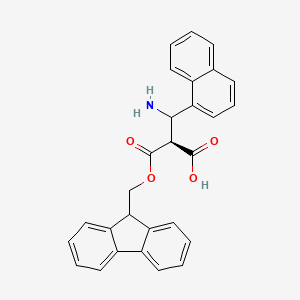
Fmoc-(s)-3-amino-3-(1-naphthyl) propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-(s)-3-amino-3-(1-naphthyl) propionic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The naphthyl group attached to the propionic acid backbone adds unique properties to the compound, making it valuable in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(s)-3-amino-3-(1-naphthyl) propionic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the naphthyl group. One common method involves the reaction of 3-amino-3-(1-naphthyl) propionic acid with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Fmoc-(s)-3-amino-3-(1-naphthyl) propionic acid undergoes various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form dihydronaphthalene derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted naphthyl derivatives.
科学的研究の応用
Fmoc-(s)-3-amino-3-(1-naphthyl) propionic acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the design and synthesis of novel pharmaceutical compounds.
Biological Studies: Utilized in the study of enzyme-substrate interactions and protein folding.
Material Science: Used in the development of new materials with unique properties.
作用機序
The mechanism of action of Fmoc-(s)-3-amino-3-(1-naphthyl) propionic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The naphthyl group can interact with various molecular targets, influencing the overall structure and function of the synthesized peptides.
類似化合物との比較
Similar Compounds
- Fmoc-3-amino-2-(naphthalen-1-yl)-propionic acid
- Fmoc-3-amino-4-(1-naphthyl)-butyric acid
- Fmoc-3-(9-anthryl)-alanine
Uniqueness
Fmoc-(s)-3-amino-3-(1-naphthyl) propionic acid is unique due to the specific positioning of the naphthyl group on the propionic acid backbone. This unique structure imparts distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be as effective.
特性
分子式 |
C28H23NO4 |
|---|---|
分子量 |
437.5 g/mol |
IUPAC名 |
(2S)-2-[amino(naphthalen-1-yl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid |
InChI |
InChI=1S/C28H23NO4/c29-26(23-15-7-9-17-8-1-2-10-18(17)23)25(27(30)31)28(32)33-16-24-21-13-5-3-11-19(21)20-12-4-6-14-22(20)24/h1-15,24-26H,16,29H2,(H,30,31)/t25-,26?/m0/s1 |
InChIキー |
ISRYOGRPYZIBIH-PMCHYTPCSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC=C2C([C@@H](C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


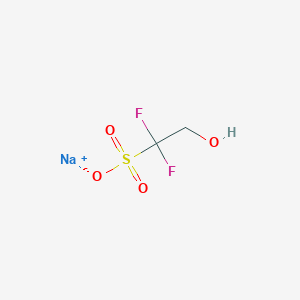



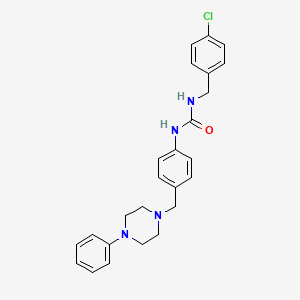
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B14117289.png)

![3-(4-fluorobenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117299.png)
![N-(2-chloro-5-fluorophenyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14117300.png)
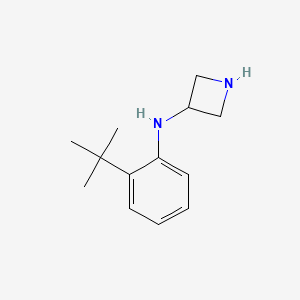
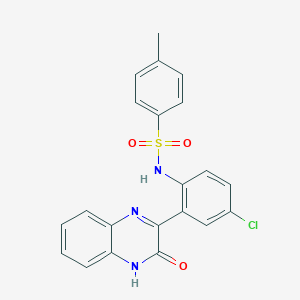
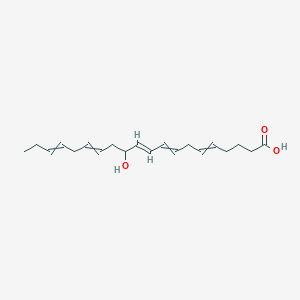
![2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B14117321.png)
